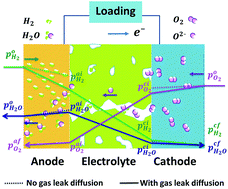Gas leak diffusion induced polarization in submicro/nanoscale non-tight electrolytes of solid oxide fuel cells†
RSC Advances Pub Date: 2016-06-16 DOI: 10.1039/C6RA10071F
Abstract
Solid oxide fuel cells with submicro/nanoscale electrolytes (μSOFCs) are attracting increasing attention since the ohmic energy loss arising from an ion-resistive electrolyte decreases significantly with decreasing thickness of the electrolyte interlayers. However, gas leak diffusion can be induced due to increasing microstructural flaws such as cracks and pinholes in thin electrolytes. Evaluation of the effects of gas leak diffusion through electrolyte on cell performance is thus an urgent demand. In this work, the effect of gas leak diffusion on concentration polarizations (CPs) is investigated quantitatively for both anodes and cathodes of SOFCs under various operating conditions. The results show that gas leak diffusion through electrolyte typically induces dominant cathode CP. The direct reaction of leaked H2 and O2 correlates has a large impact on both anode and cathode CP induced by gas leak diffusion. Lowering the operating temperature decreases CP induced by gas leak diffusion. Our work provides a quantitative model to evaluate the impact of gas leak diffusion in electrolytes on SOFC performance and facilitates the rational design of high performance μSOFCs.


Recommended Literature
- [1] Luminescence studies on substituted niobocene ketene complexes: evidence for thermally activated excited-state processes involving arene torsion
- [2] Efficient solvent-free cationization of alkylpolyglycoside based surfactant compositions using natural glycine betaine†
- [3] Aqueous synthesis of composition-tuned defects in CuInSe2 nanocrystals for enhanced visible-light photocatalytic H2 evolution†
- [4] Energized nitro-substituted azoles through ether bridges†
- [5] Back cover
- [6] Enhanced photocatalytic hydrogen peroxide production activity of imine-linked covalent organic frameworks via modification with functional groups†
- [7] In situ detection of Bacillus anthracis spores using fully submersible, self-exciting, self-sensing PMN-PT/Sn piezoelectric microcantilevers†
- [8] A synergistic vertical graphene skeleton and S–C shell to construct high-performance TiNb2O7-based core/shell arrays†
- [9] Nucleus-targeted DNA tetrahedron as a nanocarrier of metal complexes for enhanced glioma therapy†
- [10] What causes the anomalous aggregation in pluronic aqueous solutions?†

Journal Name:RSC Advances
Research Products
-
CAS no.: 14919-36-9
-
CAS no.: 13194-69-9
-
CAS no.: 183506-66-3
-
CAS no.: 1718-53-2









